Ethyl 3-(2-fluorophenyl)propanoate
Overview
Description
Ethyl 3-(2-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.21800 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact mass is 196.09000 .Physical and Chemical Properties Analysis
This compound has a density of 1.093g/cm3 . It has a boiling point of 247.523ºC at 760 mmHg . The flash point is 100.536ºC .Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, has two polymorphic forms. These forms are characterized using spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopy methods like infrared, Raman, UV-visible, and fluorescence spectroscopy (Vogt et al., 2013).
Organic Synthesis and Catalysis
Ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, related to Ethyl 3-(2-fluorophenyl)propanoate, undergo electroreductive radical cyclization catalyzed by nickel(I) in carbon cathodes in dimethylformamide. This process forms cyclic compounds with potential applications in organic synthesis (Esteves et al., 2005).
Chemical Transformations
Ethyl α-cyano-β-(p-fluorophenyl)-β-(2-furyl)propionate, similar in structure to this compound, undergoes various chemical transformations, including deethoxycarbonylation and reduction to form other compounds with potential use in chemical research (Arutyunyan et al., 2006).
Supramolecular Assembly in Crystal Structures
Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate demonstrates the formation of three-dimensional supramolecular networks in crystal structures. These networks are governed by hydrogen bonds and π⋯π stacking interactions, which play an essential role in stabilizing molecular conformation and self-assembly processes (Matos et al., 2016).
Synthesis of Amino Acids Derivatives
Ethyl 3-(3-aminophenyl)propanoate, structurally related to this compound, is synthesized using a tandem Knoevenagel condensation/alkylidene reduction process. This synthesis approach is significant in the preparation of amino acids derivatives (Nagel et al., 2011).
Non-Hydrogen Bond Type Interactions
Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, structurally related, exhibits an unusual C⋯π interaction of non-hydrogen bond type, as rationalized by ab initio computations. This interaction is rare and significant for understanding molecular interactions (Zhang et al., 2012).
Biocatalysis in Organic Synthesis
Ethyl 3-aryl-3-oxopropanoates, including 2-fluorophenyl variants, are reduced enantioselectively to alcohols by fungi like Rhizopus arrhizus. This biocatalytic process is essential in organic synthesis for producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).
Molecular Structure and Crystallography
(E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, a molecule similar in structure, shows planar molecular conformation except for the ethyl group. Understanding its crystal structure contributes to the knowledge of molecular geometry and interactions (Kang, 2011).
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQFYQJXPVOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564961 | |
Record name | Ethyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-89-8 | |
Record name | Ethyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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